molecular formula C27H54NO7P B151214 1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine CAS No. 135566-25-5

1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine

Cat. No. B151214
M. Wt: 535.7 g/mol
InChI Key: FZTHXYOLVRRAMJ-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine, commonly known as Miltefosine, is a synthetic phospholipid that was first developed as an antitumor agent. However, it was later found to have broad-spectrum activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium. Miltefosine is a lipophilic compound that can penetrate cell membranes and disrupt their function, making it a promising therapeutic agent for various diseases.

Scientific Research Applications

  • Structural Biology and Spectroscopy : Phospholipid mixtures forming bilayered micelles (bicelles) are extensively used in molecular biophysics for spectroscopic studies of membrane-bound peptides and soluble protein structures. The stability and organization of these bicelles, comprising various phosphocholine compounds, are crucial under different conditions like temperature, pH, and ionic strength. This has been studied using techniques like nuclear magnetic resonance (NMR) and atomic force microscopy (AFM), revealing their potential in conformational studies of proteins involved in biological membrane interactions (Wu et al., 2010).

  • Monolayer Studies and Thermodynamics : Amide phospholipids, closely related to 1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine, have been investigated at the air/subphase interface. The study involved analyzing the phase behavior and thermodynamics of these phospholipids using techniques like Brewster angle microscopy and Grazing incidence X-ray diffraction (GIXD). The findings contribute to understanding the two-dimensional domain structures and critical temperatures, offering insights into the thermodynamic behavior of similar phospholipid systems (Zhai et al., 2004).

  • Liposome-Based Drug Delivery : The concept of enzymatically activated liposome-based drug delivery using masked antitumor ether lipids (AELs) has been explored. This approach leverages the cytotoxic properties and membrane permeability enhancing properties of AELs, aiming for an enhanced drug diffusion into cells. The study involved synthesizing prodrugs of AELs and investigating their enzymatic degradation, which results in the release of AELs, thereby demonstrating a potential pathway for drug delivery systems (Andresen et al., 2004).

properties

CAS RN

135566-25-5

Product Name

1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine

Molecular Formula

C27H54NO7P

Molecular Weight

535.7 g/mol

IUPAC Name

[(2R)-3-hexadecoxy-2-prop-2-enoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H54NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-24-26(35-27(29)7-2)25-34-36(30,31)33-23-21-28(3,4)5/h7,26H,2,6,8-25H2,1,3-5H3/t26-/m1/s1

InChI Key

FZTHXYOLVRRAMJ-AREMUKBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C

synonyms

1-O-hexadecyl-2-acrylyl-sn-glycero-3-phosphocholine
acrylyl-PAF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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